Cas no 2167257-61-4 (3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)

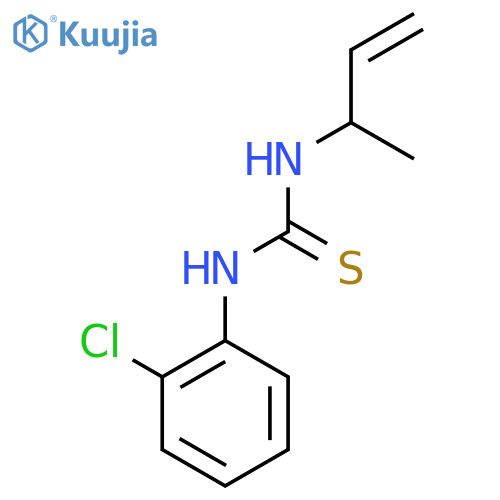

2167257-61-4 structure

商品名:3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea 化学的及び物理的性質

名前と識別子

-

- 3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea

- 2167257-61-4

- EN300-1274499

-

- インチ: 1S/C11H13ClN2S/c1-3-8(2)13-11(15)14-10-7-5-4-6-9(10)12/h3-8H,1H2,2H3,(H2,13,14,15)

- InChIKey: IXBNBBACHKCMNP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1NC(NC(C=C)C)=S

計算された属性

- せいみつぶんしりょう: 240.0487973g/mol

- どういたいしつりょう: 240.0487973g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 56.2Ų

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1274499-0.05g |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 0.05g |

$912.0 | 2023-06-08 | ||

| Enamine | EN300-1274499-1.0g |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 1g |

$1086.0 | 2023-06-08 | ||

| Enamine | EN300-1274499-10.0g |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 10g |

$4667.0 | 2023-06-08 | ||

| Enamine | EN300-1274499-5000mg |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 5000mg |

$3147.0 | 2023-10-01 | ||

| Enamine | EN300-1274499-50mg |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 50mg |

$912.0 | 2023-10-01 | ||

| Enamine | EN300-1274499-2500mg |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 2500mg |

$2127.0 | 2023-10-01 | ||

| Enamine | EN300-1274499-100mg |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 100mg |

$956.0 | 2023-10-01 | ||

| Enamine | EN300-1274499-0.25g |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 0.25g |

$999.0 | 2023-06-08 | ||

| Enamine | EN300-1274499-0.1g |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 0.1g |

$956.0 | 2023-06-08 | ||

| Enamine | EN300-1274499-500mg |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea |

2167257-61-4 | 500mg |

$1043.0 | 2023-10-01 |

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2167257-61-4 (3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量